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molecular formula C7H7NO3S B8394732 2-Methylthio-5-nitrophenol

2-Methylthio-5-nitrophenol

Cat. No. B8394732
M. Wt: 185.20 g/mol
InChI Key: OSTIERIVMFVGIW-UHFFFAOYSA-N
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Patent
US05478359

Procedure details

The suspension obtained on mixing 150 ml of 96° strength ethanol, 16 ml of water, 2.3 g of ammonium chloride and 78 g of finely powdered zinc is brought to reflux. 25.1 g (0.15 mol) of 2-methylthio-5-nitrophenol are added portionwise so as to maintain the reflux without heating (exothermic reaction).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)C.[Cl-].[NH4+].[CH3:6][S:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=1[OH:17]>[Zn].O>[CH3:6][S:7][C:8]1[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=1[OH:17] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
2.3 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
25.1 g
Type
reactant
Smiles
CSC1=C(C=C(C=C1)[N+](=O)[O-])O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
without heating
CUSTOM
Type
CUSTOM
Details
(exothermic reaction)

Outcomes

Product
Name
Type
Smiles
CSC1=C(C=C(C=C1)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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